molecular formula C24H26O6 B1666899 Mangostin CAS No. 6147-11-1

Mangostin

Cat. No. B1666899
CAS RN: 6147-11-1
M. Wt: 410.5 g/mol
InChI Key: GNRIZKKCNOBBMO-UHFFFAOYSA-N
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Description

Mangostin, also known as α-Mangostin, is a xanthone predominantly found in Garcinia mangostana . It is highly valued for its juicy, delicate texture and slightly astringent flavor . The fruit is commonly eaten fresh, canned, or dried . The plant is used locally in traditional medicine and has been promoted as an alternative cancer treatment .


Synthesis Analysis

A series of xanthone derivatives based on α-mangostin were designed and synthesized . The concise, efficient synthesis of alpha-mangostin is described in eight simple steps with 8.3% overall yield . Structure–activity relationship analysis indicates that the maintenance of the isopentene group at C-8 is essential for the cytotoxic activity .


Molecular Structure Analysis

α-Mangostin is a xanthone derivative, which can be isolated from the pericarps of the mangosteen fruit (Garcinia mangostana L.) . The main interaction between α-mangostin and human serum albumin (HSA) is hydrophobic interactions, while the main interaction between α-mangostin and transferrin (TRF) is hydrogen bonding and Van der Waals forces .


Chemical Reactions Analysis

α-Mangostin exerts promising anti-obesity, hepatoprotective, antidiabetic, cardioprotective, antioxidant, and anti-inflammatory effects on various pathways in cardiometabolic diseases . Structure–activity relationship (SAR) analysis reveals that the isopentene group at C-8 is critical for retaining the exceptional cytotoxicity of α-mangostin .


Physical And Chemical Properties Analysis

Mangostin is a plant/plant extract used in some OTC (over-the-counter) products . The molecular formula of Mangostin is C24H26O6 .

Scientific Research Applications

2. Anti-Cancer Effects Xanthones from mangosteen pericarps, such as α-mangostin, β-mangostin, and γ-mangostin, have demonstrated anti-cancer effects. These compounds inhibit human cancer cell growth and induce apoptosis through mechanisms like cell-cycle arrest and activation of the intrinsic apoptosis pathway. This highlights the potential of xanthones in cancer prevention and therapy (Akao, Nakagawa, Iinuma, & Nozawa, 2008).

3. Anti-Inflammatory and Immunomodulatory Activities Compounds from Garcinia mangostana, including α- and γ-mangostins, show significant anti-inflammatory activity. They inhibit nitric oxide and prostaglandin E2 releases, suggesting potential for treating inflammatory-related diseases (Tewtrakul, Wattanapiromsakul, & Mahabusarakam, 2009).

4. Antiplasmodial Properties Mangostin and its synthetic derivatives have demonstrated potent antiplasmodial activity against Plasmodium falciparum, indicating potential for malaria treatment (Mahabusarakam, Kuaha, Wilairat, & Taylor, 2006).

5. Neuroprotective Effects in Alzheimer's Disease α-Mangostin has shown neuroprotective properties in Alzheimer’s disease models. It improves insulin secretion and protects cells from oxidative stress, suggesting potential therapeutic applications for neurodegenerative diseases (Chen et al., 2020).

6. Antimicrobial Activity α-Mangostin demonstrates activity against vancomycin-resistant Enterococci and methicillin-resistant Staphylococcus aureus. It shows synergism with some antibiotics, indicating potential use in controlling resistant bacterial infections (Sakagami et al., 2005).

Safety And Hazards

When handling Mangostin, it is advised to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

The application of α-mangostin, particularly in cardiometabolic diseases, has been steadily investigated over the years . Investigations have been performed using in vitro cellular models, in vivo animal models and human volunteer intervention, with the majority of studies demonstrating promising results . The utility of α-mangostin as an investigational tool for certain diseases and how future derivatives may increase selectivity and potency for specific disease states is an area of ongoing research .

properties

IUPAC Name

1,3,6-trihydroxy-7-methoxy-2,8-bis(3-methylbut-2-enyl)xanthen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26O6/c1-12(2)6-8-14-16(25)10-19-21(22(14)27)23(28)20-15(9-7-13(3)4)24(29-5)17(26)11-18(20)30-19/h6-7,10-11,25-27H,8-9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNRIZKKCNOBBMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C2=C(C=C1O)OC3=C(C2=O)C(=C(C(=C3)O)OC)CC=C(C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00210420
Record name Mangostin
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Molecular Weight

410.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name alpha-Mangostin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035796
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Soluble in methanol
Record name Mangostin
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Product Name

Mangostin

Color/Form

Faint yellow to yellow powder

CAS RN

6147-11-1
Record name α-Mangostin
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Record name Mangostin
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Record name Mangostin
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Record name Mangostin
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Record name Mangostin
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Record name 1,3,6-Trihydroxy-7-methoxy-2,8-bis(3-methyl-2-butenyl)-9H-xanthen-
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Record name MANGOSTIN
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Record name Mangostin
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Record name alpha-Mangostin
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

180 - 181 °C
Record name alpha-Mangostin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035796
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

Conversion of 6,7-di-O-methyl-γ-mangostin to γ-mangostin: To a solution of 6,7-di-O-methyl-γ-mangostin (0.5 g) in DMSO (LR, 20 mL) was added sodium cyanide (1.0 g) at RT and the mixture was stirred at 190-200° C. for 6 h. The reaction mixture was cooled to ambient temperature and poured into ice cold water. The mixture was extracted with a mixture of ethyl acetate and THF (1:1, 5×100 mL). The combined organic layer was washed with aqueous potassium permanganate (10%), water, brine and dried over sodium sulfate. The solution was filtered and the solvent evaporated. The residue was chromatographed over silica gel column using chloroform/methanol mixture (95:5) as eluent to give α-mangostin (330 mg, 68%). The α-mangostin was then converted to γ-mangostin using the inventive demethylation procedure as described in example 12.
[Compound]
Name
6,7-di-O-methyl-γ-mangostin
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
6,7-di-O-methyl-γ-mangostin
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
68%

Synthesis routes and methods II

Procedure details

γ-Mangostin from 3,6,7-trimethyl-γ-mangostin: To a solution of 3,6,7-trimethyl-γ-mangostin (0.5 g, 1.14 mmol) in DMSO (LR, 20 mL) was added sodium cyanide (1.0 g, 20.5 mmol) at RT and the mixture was stirred at 190-200° C. for 6 h. The reaction mixture was allowed to ambient temperature and poured into ice cold water and extracted with a mixture of ethyl acetate and THF (1:1, 5×100 mL). The combined organic layer was washed with aqueous potassium permanganate (10%), water, brine and dried over sodium sulfate. The solution was filtered and the solvent evaporated under vacuum and the residue was chromatographed over silica gel column using chloroform-methanol mixture (95:5) as eluents to give α-mangostin (300 mg, 64%). The α-mangostin was then converted to γ-mangostin using the inventive demethylation procedure as described in example 12.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
3,6,7-trimethyl-γ-mangostin
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
3,6,7-trimethyl-γ-mangostin
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
64%

Synthesis routes and methods III

Procedure details

γ-Mangostin from β-mangostin: To a solution of β-mangostin (0.25 g, 0.58 mmol) in DMSO (LR, 15 mL) was added sodium cyanide (0.52 g, 10.61 mmol) at RT and the mixture was stirred at 190-200° C. for 6 h. The reaction mixture was allowed to cool to ambient temperature and then poured into ice water and the mixture was acidified with dil. HCl. The solution was extracted with ethyl acetate (5×50 mL). The combined ethyl acetate layer was washed with aqueous potassium permanganate (10%), water, brine and dried over sodium sulfate. The solution was filtered and treated with few drops of triethyl amine and the solvent evaporated. The residue was chromatographed over silica gel column using hexane/ethyl acetate mixture (80:20) as an eluent to give α-mangostin (90 mg, 37%). The α-mangostin was then converted to γ-mangostin using the inventive demethylation procedure as described in example 12.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
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Quantity
0.25 g
Type
reactant
Reaction Step One
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0.52 g
Type
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Reaction Step One
Name
Quantity
15 mL
Type
solvent
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[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
37%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12,100
Citations
K Zhang, Q Gu, K Yang, X Ming, J Wang - Planta medica, 2017 - thieme-connect.com
… α-Mangostin, a natural xanthone isolated from the pericarps … to the observed activity of α-mangostin related to (i) modulation of … studies of α-mangostin have also been highlighted in this …
Number of citations: 94 www.thieme-connect.com
MY Ibrahim, NM Hashim, AA Mariod, S Mohan… - Arabian journal of …, 2016 - Elsevier
… -mangostin as their main topic. The compound’s pre-clinical and pharmacological properties have been recognized and defined in these studies. α-Mangostin … , the α-mangostin still has …
Number of citations: 257 www.sciencedirect.com
N Wathoni, A Rusdin, K Motoyama, IM Joni… - Nanotechnology …, 2020 - Taylor & Francis
α-Mangostin, a xanthone derivative from the pericarp of Garcinia mangostana L., has numerous bioactivities and pharmacological properties. However, α-mangostin has low aqueous …
Number of citations: 40 www.tandfonline.com
D Shankaranarayan, C Gopalakrishnan… - … et de therapie, 1979 - europepmc.org
Mangostin (M), a naturally occurring xanthone in the rinds of the fruits of Garcinia mangostana Linn.(Guttiferae) and its derivatives such as 3-0-methyl mangostin (MM), 3, 6-di-O-methyl …
Number of citations: 121 europepmc.org
F Gutierrez-Orozco… - Journal of agricultural …, 2013 - ACS Publications
Information about the anti-inflammatory activity and metabolism of α-mangostin (α-MG), the most abundant xanthone in mangosteen fruit, in human cells is limited. On the basis of …
Number of citations: 123 pubs.acs.org
R Kaomongkolgit, K Jamdee… - Journal of oral …, 2009 - jstage.jst.go.jp
… albicans killing activity of alpha-mangostin was more effective than Clotrimazole and Nystatin. The cytotoxicity of alphamangostin was determined and it was found that alphamangostin …
Number of citations: 148 www.jstage.jst.go.jp
Y Fang, T Su, X Qiu, P Mao, Y Xu, Z Hu, Y Zhang… - Scientific Reports, 2016 - nature.com
… -mangostin is the main xanthone purified from mangosteen known as anti-oxidative properties. The aim of the study was to test the protective effect of alpha-mangostin … alpha-mangostin …
Number of citations: 111 www.nature.com
PTM Nguyen, RE Marquis - Canadian journal of microbiology, 2011 - cdnsciencepub.com
… -mangostin, a xanthone purified from ethanolic extracts of the tropical plant Garcinia mangostana L., by repeated silica gel chromatography. α-Mangostin … α-Mangostin also inhibited the …
Number of citations: 77 cdnsciencepub.com
G Chen, Y Li, W Wang, L Deng - Expert opinion on therapeutic …, 2018 - Taylor & Francis
Introduction: α-Mangostin (α-MG) is the most representative xanthone isolated from the pericarp of mangosteen, possessing extensive biological activities and pharmacological …
Number of citations: 109 www.tandfonline.com
Y Upegui, SM Robledo, JF Gil Romero… - Phytotherapy …, 2015 - Wiley Online Library
… This compound was named δ-mangostin 2. In comparison with α-mangostin, δ-mangostin possesses only one aromatic proton and lacks the methoxy group of α-mangostin (Table 1). …
Number of citations: 51 onlinelibrary.wiley.com

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